Lobaplatin is a third-generation platinum-based anti-cancer drug. [] It belongs to the class of platinum(II) complexes and is structurally similar to cisplatin and carboplatin but with distinct pharmacological properties. [] Lobaplatin is a diastereomeric mixture of platinum(II) complexes containing a 1,2-bis(aminomethyl)cyclobutane stable ligand and lactic acid as the leaving group. [] It has shown potential as an alternative to cisplatin in various cancer treatments, particularly in cases of cisplatin resistance. []
Lobaplatin is derived from the coordination of a platinum(II) metal center with specific ligands, including a bidentate amine ligand and a lactic acid leaving group. Its chemical formula is with a molar mass of approximately . The drug's structure allows it to exhibit significant cytotoxic effects against various cancer cell lines.
The synthesis of lobaplatin involves several key steps:
The synthesis can be summarized as follows:
Lobaplatin's molecular structure features a central platinum atom coordinated to two nitrogen atoms from the bidentate ligand and one oxygen atom from the lactic acid group. The structure can be represented as follows:
Lobaplatin undergoes several important chemical reactions that contribute to its mechanism of action:
Lobaplatin acts primarily through its ability to cross-link DNA, thereby inhibiting DNA replication and transcription. This cross-linking leads to:
The mechanism can be summarized as follows:
Lobaplatin exhibits several notable physical and chemical properties:
These properties influence its formulation and therapeutic application.
Lobaplatin has demonstrated significant potential in various scientific applications:
The development of platinum-based antineoplastic agents represents a cornerstone in modern cancer chemotherapy. This therapeutic class originated with cisplatin (cis-diamminedichloroplatinum(II)), discovered serendipitously in 1965 by Barnett Rosenberg during investigations into bacterial cell growth inhibition by electrical currents. Cisplatin's clinical introduction in 1978 revolutionized testicular cancer treatment, achieving cure rates exceeding 95% [1] [9]. Despite its efficacy, cisplatin exhibited significant limitations: severe nephrotoxicity, neurotoxicity, ototoxicity, and inherent or acquired resistance in various malignancies. These limitations drove the development of second-generation platinum complexes designed to improve therapeutic indices. Carboplatin (cis-diammine-1,1-cyclobutanedicarboxylate platinum(II)) emerged in the 1980s with a modified leaving group (cyclobutanedicarboxylate instead of chloride), resulting in reduced nephrotoxicity but increased hematological toxicity, particularly thrombocytopenia [5] [9]. Oxaliplatin (containing a 1,2-diaminocyclohexane ligand) followed, demonstrating efficacy in cisplatin-resistant colorectal cancers and distinct DNA adduct formation profiles [1] [9]. The continued pursuit of agents overcoming resistance and reducing toxicity led to the third-generation platinum drugs, including nedaplatin (Japan), heptaplatin (South Korea), and lobaplatin (China), characterized by novel carrier ligands and leaving groups [1] [3].
Table 1: Generations of Platinum-Based Anticancer Drugs
Generation | Key Compounds | Distinctive Features | Primary Clinical Limitations |
---|---|---|---|
First | Cisplatin | Chloride leaving groups; Square planar Pt(II) | Severe nephrotoxicity, neurotoxicity, resistance |
Second | Carboplatin, Oxaliplatin | Dicarboxylate (Carboplatin), DACH ligand (Oxaliplatin); Reduced nephrotoxicity | Myelotoxicity (Carboplatin), Neurotoxicity (Oxaliplatin) |
Third | Lobaplatin, Nedaplatin | 1,2-bis(aminomethyl)cyclobutane ligand, lactate leaving group (Lobaplatin) | Regional approvals; Thrombocytopenia (Lobaplatin) |
Lobaplatin's development trajectory exemplifies the international effort to improve platinum chemotherapy. Initially synthesized in 1990 by researchers at ASTA Pharma (Germany) under the research code D-19466, its structure featured a chiral 1,2-bis(aminomethyl)cyclobutane (DACH derivative) carrier ligand and lactate as the leaving group [3] [7] [8]. Preclinical studies conducted in the early 1990s demonstrated promising features: significant antitumor activity in various models (including cisplatin-resistant lines), lower general toxicity compared to cisplatin, and a distinct mechanism potentially overcoming certain resistance pathways [7]. ASTA Pharma discontinued development, leading Zentaris AG (later AEterna Laboratories) to acquire and advance the compound. A pivotal step occurred in 2003 when Zentaris AG partnered with Hainan Tianwang International Pharmaceutical for manufacturing and marketing rights in China [8]. This culminated in 2010 with lobaplatin's approval by the Chinese Food and Drug Administration (CFDA) for the treatment of chronic myelogenous leukemia (CML), inoperable metastatic breast cancer, and small cell lung cancer (SCLC) [3] [8]. Unlike oxaliplatin (gaining worldwide approval) or nedaplatin (Japan), lobaplatin's clinical adoption remains primarily restricted to China, largely due to limited global phase III efficacy data beyond initial phase II trials conducted elsewhere (US, EU, Australia, Brazil, South Africa) [8].
Lobaplatin (chemically designated as 1,2-diamminomethylcyclobutane-platinum(II) lactate) is synthesized via the reaction of potassium tetrachloroplatinate (K~2~PtCl~4~) with the 1,2-bis(aminomethyl)cyclobutane (BAMC) ligand, followed by incorporation of the lactate leaving group [3] [7]. The synthesis yields lobaplatin as an approximate 1:1 diastereomeric mixture of the R,R,S- and S,S,S-configurations at the platinum and cyclobutane carbon centers [3]. This stereochemical complexity arises from the chirality of the cyclobutane ring and the coordination geometry around the platinum atom.
The choice of the 1,2-bis(aminomethyl)cyclobutane ligand was strategic. Compared to the ammine groups in cisplatin or the diaminocyclohexane (DACH) in oxaliplatin, this bulky, bidentate cyclobutane-based amine confers greater steric hindrance around the platinum center. This influences:
Table 2: Key Synthetic and Structural Features of Lobaplatin
Characteristic | Detail | Significance |
---|---|---|
Chemical Formula | C~9~H~18~N~2~O~3~Pt | Molar Mass: 397.338 g/mol |
Core Structure | Pt(II) center coordinated to bidentate 1,2-bis(aminomethyl)cyclobutane (carrier ligand) and lactate (leaving group) | Defines reactivity and stability |
Stereochemistry | ~50:50 Mixture of R,R,S- and S,S,S- diastereoisomers | May influence pharmacokinetics, DNA binding, or activity; Clinical material is the mixture. |
Synthesis Precursor | K~2~PtCl~4~ + 1,2-bis(aminomethyl)cyclobutane → Intermediate; then lactate incorporation | Standard route for amine-coordinated Pt(II) complexes. |
Leaving Group | Lactate (CH~3~CH(OH)COO-) | Hydrolyzed intracellularly to activate the drug; More stable than Cl- (cisplatin), less stable than CBDCA (carboplatin). Moderate reactivity. |
Carrier Ligand | 1,2-bis(aminomethyl)cyclobutane | Provides steric bulk; influences DNA adduct conformation and cellular processing; May impact resistance profile. |
The synthetic chemistry and structural features of lobaplatin highlight significant differences compared to classical platinum drugs, directly impacting their pharmacological profiles:
Synthetic Complexity and Isomerism:Synthesizing cisplatin and carboplatin is relatively straightforward, yielding single, well-defined geometric isomers (cis configuration essential for activity). Lobaplatin synthesis is more complex due to the chiral centers in the BAMC ligand and the coordination geometry, resulting in the clinically used diastereomeric mixture [3]. The potential biological differences between these diastereomers, if any, are not fully elucidated but represent a complexity absent in the first- and second-generation drugs.
Mechanistic Implications of Structure:All three drugs primarily form DNA intra-strand cross-links (mainly GG, AG). However, the bulky BAMC ligand of lobaplatin likely causes subtle differences in DNA adduct structure or conformation compared to cisplatin adducts [7] [9]. This difference may hinder recognition and repair by the nucleotide excision repair (NER) machinery, particularly ERCC1-XPF, potentially explaining its activity in some cisplatin-resistant models where enhanced DNA repair is the resistance mechanism [7] [9]. Furthermore, studies suggest lobaplatin may influence gene expression profiles (e.g., modulation of c-myc expression) differently than cisplatin, potentially engaging apoptotic pathways via p53 upregulation and Bax/Bcl-2 modulation more effectively in certain contexts [6] [7].
Table 3: Comparative Structural and Mechanistic Features of Key Platinum Drugs
Feature | Cisplatin | Carboplatin | Lobaplatin |
---|---|---|---|
Chemical Name | cis-[Pt(NH~3~)~2~Cl~2~] | cis-[Pt(NH~3~)~2~(CBDCA)] | [Pt(DACH)lactate] (DACH=1,2-bis(aminomethyl)cyclobutane) |
Carrier Ligand | Ammine (NH~3~) - Small | Ammine (NH~3~) - Small | 1,2-bis(aminomethyl)cyclobutane - Bulky |
Leaving Group | Chloride (Cl-) - Highly labile | Cyclobutanedicarboxylate (CBDCA) - Very stable | Lactate - Moderately labile |
Primary Activation | Hydrolysis (Aquation) | Slow Hydrolysis / Enzymatic? | Hydrolysis (Aquation) |
Key DNA Lesions | GG, AG intrastrand crosslinks | GG, AG intrastrand crosslinks | GG, AG intrastrand crosslinks (Structural differences likely) |
Major Resistance Mechanisms Overcome | Limited | Limited | Some repair-mediated (e.g., ERCC1) & uptake-related cisplatin resistance [7] [9] |
Stereochemistry | Single cis isomer | Single cis isomer | ~1:1 Diastereomeric Mixture |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7